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Compound of Interest

Compound Name:
2-amino-N-cyclohexyl-3-

phenylpropanamide

CAS No.: 92698-80-1

Cat. No.: B113294 Get Quote

Executive Summary
H-Phe-NHcHex (L-Phenylalanine cyclohexylamide) represents a critical structural motif in

peptidomimetic drug design, serving as a model for hydrophobic amide modifications. Its

fragmentation pattern is distinct from simple amides due to the steric and electronic influence of

the cyclohexyl group.

This guide provides a technical comparison of the fragmentation dynamics of H-Phe-NHcHex

against its structural analog H-Phe-NH₂ and compares its behavior under Collision-Induced

Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD). This analysis is

essential for researchers utilizing this motif in enzymatic assays, inhibitor development, or

metabolomic profiling.
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Feature
H-Phe-NHcHex
(Target)

H-Phe-NH₂
(Alternative)

Significance

Precursor [M+H]⁺ 247.18 Da 165.09 Da

Distinct mass shift

(+82 Da) improves

S/N in complex

matrices.

Hydrophobicity High Low

cHex group improves

RP-HPLC retention,

aiding separation from

polar salts.

Diagnostic Ion
m/z 100.11 (cHex-

NH₃⁺)
m/z 17.03 (NH₃)

The m/z 100 fragment

is a high-mass, low-

noise diagnostic

marker absent in

simple amides.

Structural Specifications & Mechanistic Principles
The Molecule

Formula: C₁₅H₂₂N₂O

Exact Mass: 246.1732 Da

Monoisotopic [M+H]⁺: 247.1805 Da

The Mobile Proton Model (MPM) Application
Fragmentation of H-Phe-NHcHex is governed by the migration of the ionizing proton.

Charge Localization: In the ground state, the proton resides on the N-terminal amine (highest

proton affinity).

Activation: Upon collisional activation, the proton migrates to the amide nitrogen or oxygen.
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Dissociation: This destabilization triggers the cleavage of the amide bond, leading to

competing pathways: formation of the acylium ion (b-type) or the protonated amine (y-type).

Comparative Fragmentation Analysis
Comparison 1: Fragmentation Technique (CID vs. HCD)
Scenario A: Trap-Based CID (Resonant Excitation)

Energy Regime: Low (eV scale, multiple collisions).

Mechanism: "Slow heating" favors the lowest energy dissociation pathways.

Result: Dominance of the m/z 148.07 (b₁ ion). The charge is preferentially retained on the

phenylalanine acylium moiety due to resonance stabilization from the benzyl side chain. The

m/z 100.11 (cyclohexylamine) ion is present but often lower in intensity.

Scenario B: Beam-Type HCD (Higher-Energy Collisional Dissociation)

Energy Regime: Higher activation energy, shorter timeframe.

Mechanism: Accesses higher energy barriers, promoting secondary fragmentation.

Result:

Significant increase in m/z 120.08 (Phe Immonium).

Appearance of m/z 91.05 (Tropylium).

The b₁ ion (m/z 148) may undergo decarbonylation (-CO) to form m/z 120 directly.

Comparison 2: Structural Analog (H-Phe-NHcHex vs. H-
Phe-NH₂)
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Fragment Type
H-Phe-NHcHex
(Target)

H-Phe-NH₂
(Alternative)

Interpretation

b₁ Ion (Acylium) m/z 148.07 m/z 148.07

The acylium core is

identical; this confirms

the N-terminal Phe

identity.

y₁ Ion (Amine)
m/z 100.11 (cHex-

NH₃⁺)

Not Observed (NH₃

loss)

Critical Differentiator.

H-Phe-NH₂ loses

neutral NH₃ (17 Da),

which is often lost in

low-mass cutoff. H-

Phe-NHcHex yields a

detectable, specific

cation.[1]

Neutral Loss
-99 Da

(Cyclohexylamine)
-17 Da (Ammonia)

The -99 Da neutral

loss is a unique

"fingerprint" for

cyclohexyl-modified

peptides.

Detailed Fragmentation Pathway[2][3]
The following diagram illustrates the competitive fragmentation pathways for H-Phe-NHcHex,

highlighting the divergence between b-ion and y-ion formation.
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[M+H]+ Precursor
m/z 247.18

(Protonated H-Phe-NHcHex)

Transition State
(Proton on Amide N)

Collisional Activation

Phe Immonium Ion
m/z 120.08

[H2N=CH-CH2-Ph]+

Direct Internal Fragmentation

b1 Ion (Acylium)
m/z 148.07
[Phe-CO]+

Amide Bond Cleavage
(Neutral Loss: cHex-NH2, 99 Da)

y1 Ion (Amine)
m/z 100.11

[cHex-NH3]+

Charge Retention on C-term
(Neutral Loss: Phe-Ketene)

-CO (28 Da)
(HCD Dominant)

Tropylium Ion
m/z 91.05
[C7H7]+

Inductive Cleavage

Click to download full resolution via product page

Caption: Figure 1. Competitive dissociation pathways of protonated H-Phe-NHcHex. Blue

indicates precursor; Red indicates N-terminal fragments; Green indicates C-terminal fragments;

Yellow indicates internal/side-chain fragments.

Experimental Protocol: LC-MS/MS Characterization
This protocol is designed to be self-validating by utilizing the b₁/y₁ intensity ratio as a system

suitability check.
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Stock Solution: Dissolve H-Phe-NHcHex in 50:50 MeOH:H₂O (0.1% Formic Acid) to 1 mM.

Working Standard: Dilute to 1 µM for direct infusion or 100 nM for LC injection.

Blank: 50:50 MeOH:H₂O (0.1% FA) to assess background noise at m/z 100.

Instrument Parameters (Orbitrap/Q-TOF)
Ionization: ESI Positive Mode.

Spray Voltage: 3.5 kV.

Capillary Temp: 275°C.

Isolation Window: 1.5 m/z (Centered at 247.2).

Collision Energy (CE): Stepped NCE 20, 30, 40 (to capture both labile and stable fragments).

Workflow Logic

Sample Injection
(1 µM)

Full Scan MS1
Target: 247.18

Isolation
(1.5 Da Window)

Fragmentation
(Stepped NCE) MS2 Detection Ratio Check

(148/120 > 1?)

Click to download full resolution via product page

Caption: Figure 2. Step-by-step MS/MS acquisition workflow with built-in validation check.

Data Summary: Diagnostic Ion Table
The following table summarizes the expected ions. Use this for library matching or MRM

transition setup.
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m/z
(Monoisotopic)

Ion Identity Formula Type
Relative
Abundance
(Est.)

247.1805 Precursor 100% (MS1)

148.0757
Phenylalanine

Acylium

High (CID) / Med

(HCD)

120.0808 Phe Immonium Internal
Med (CID) / High

(HCD)

100.1121
Cyclohexylammo

nium
Medium

91.0542 Tropylium Side Chain
Low (CID) / Med

(HCD)

Validation Criterion: If m/z 120 > m/z 148, the collision energy is likely too high (over-

fragmentation). If m/z 247 is dominant in MS2, energy is too low.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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